molecular formula C16H18N4O5 B5378926 1-[1-(2-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(2-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B5378926
M. Wt: 346.34 g/mol
InChI Key: PIPKHAGNNZMNQJ-UHFFFAOYSA-N
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Description

1-[1-(2-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a dioxopyrrolidinyl ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Nitration of Phenyl Ring:

    Formation of Dioxopyrrolidinyl Ring: The dioxopyrrolidinyl ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Coupling with Piperidine: The final step involves coupling the dioxopyrrolidinyl intermediate with piperidine-4-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond in the piperidine-4-carboxamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Formation of 1-[1-(2-Aminophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[1-(2-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.

    Material Science: Employed in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the dioxopyrrolidinyl and piperidine moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide
  • 1-(2-Nitrophenyl)piperidine-4-carboxamide

Comparison: 1-[1-(2-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to the presence of the dioxopyrrolidinyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity due to the additional functional groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[1-(2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c17-15(22)10-5-7-18(8-6-10)13-9-14(21)19(16(13)23)11-3-1-2-4-12(11)20(24)25/h1-4,10,13H,5-9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPKHAGNNZMNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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